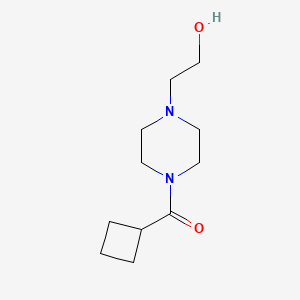![molecular formula C11H13N5O2 B1418562 2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)amino]butanoic acid CAS No. 1218314-52-3](/img/structure/B1418562.png)
2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)amino]butanoic acid
Overview
Description
2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)amino]butanoic acid is an organic compound featuring a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom
Mechanism of Action
Target of Action
Tetrazole-based compounds have been found to interact with a variety of human proteins . For instance, certain compounds have shown potential interaction with the MEK-1 protein .
Mode of Action
Tetrazole-based molecules are known for their ability to form multiple hydrogen bonds with amino acids, which can lead to encouraging binding energy . This interaction can result in changes in the target proteins and subsequent biological effects.
Biochemical Pathways
Tetrazole-based compounds are known to exhibit a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, anti-nociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities . These activities suggest that the compound may affect multiple biochemical pathways.
Pharmacokinetics
Tetrazoles are often used as metabolism-resistant isosteric replacements for carboxylic acids in medicinal chemistry . This suggests that the compound may have good bioavailability. Furthermore, tetrazolic acids have been shown to form β-glucuronides, a metabolic fate that often befalls aliphatic carboxylic acids .
Result of Action
Certain synthesized compounds have shown a significant cytotoxic effect , suggesting that this compound may also have similar effects.
Action Environment
It is known that the planar structure of tetrazole favors stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons, which is advantageous for receptor–ligand interactions . This suggests that the compound’s action may be influenced by the ionic environment.
Biochemical Analysis
Biochemical Properties
2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)amino]butanoic acid plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as hydrolases and oxidoreductases, facilitating various biochemical processes. The tetrazole ring in the compound can form hydrogen bonds and coordinate with metal ions, enhancing its interaction with biomolecules. These interactions can lead to enzyme inhibition or activation, affecting the overall biochemical pathways .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the activity of key signaling molecules, leading to altered cellular responses. For instance, it can affect the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation. Additionally, this compound has been found to impact gene expression by interacting with transcription factors, thereby influencing the transcription of specific genes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to active sites of enzymes, either inhibiting or activating their functions. The tetrazole ring’s ability to form stable complexes with metal ions plays a crucial role in these interactions. Furthermore, the compound can induce conformational changes in proteins, affecting their activity and stability. These molecular interactions can lead to changes in gene expression, enzyme activity, and overall cellular function .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability and long-term effects. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat. Long-term studies have shown that prolonged exposure to this compound can lead to changes in cellular function, including altered metabolic activity and gene expression .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. At low doses, the compound has been observed to have minimal toxic effects and can modulate biochemical pathways effectively. At higher doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the compound’s interaction with critical enzymes and proteins involved in detoxification processes .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450 oxidases, leading to the formation of various metabolites. These metabolites can further participate in biochemical reactions, affecting metabolic flux and metabolite levels. The compound’s tetrazole ring can also act as a bioisostere for carboxylic acids, influencing its metabolic fate .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes, accumulating in specific tissues. Its distribution is influenced by its lipophilicity and ability to form complexes with metal ions. These properties enable it to penetrate cell membranes and localize within cellular compartments .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can localize to various organelles, including the mitochondria and endoplasmic reticulum. This localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific compartments. The presence of this compound in these organelles can influence their function and contribute to its overall biochemical effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)amino]butanoic acid typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized using a involving the reaction of an azide with a nitrile. For instance, phenyl azide can react with butyronitrile under acidic conditions to form the tetrazole ring.
Amination: The tetrazole derivative is then subjected to amination, where an amino group is introduced at the desired position.
Coupling with Butanoic Acid: The final step involves coupling the tetrazole derivative with butanoic acid, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for the click chemistry step and automated systems for the coupling reactions to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The tetrazole ring can undergo oxidation reactions, typically forming N-oxides.
Reduction: Reduction of the tetrazole ring can lead to the formation of amines or other reduced nitrogen species.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where the nitrogen atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions depending on the desired substitution.
Major Products
Oxidation: Tetrazole N-oxides.
Reduction: Amines or partially reduced tetrazoles.
Substitution: Various substituted tetrazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)amino]butanoic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a bioisostere for carboxylic acids, enhancing the pharmacokinetic properties of drugs by improving their stability and membrane permeability.
Biological Studies: The compound’s ability to interact with biological targets makes it useful in studying enzyme inhibition and receptor binding.
Material Science: Tetrazole derivatives are explored for their energetic properties and potential use in propellants and explosives.
Agricultural Chemistry: It can be used in the development of agrochemicals due to its bioactive properties.
Comparison with Similar Compounds
Similar Compounds
1-phenyl-1H-tetrazole-5-carboxylic acid: Similar in structure but with a carboxylic acid group instead of an amino group.
2-(1H-tetrazol-5-yl)acetic acid: Another tetrazole derivative with different side chains.
Uniqueness
2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)amino]butanoic acid is unique due to its specific substitution pattern, which imparts distinct pharmacokinetic and pharmacodynamic properties. Its ability to act as a bioisostere for carboxylic acids while maintaining stability and enhancing membrane permeability sets it apart from other tetrazole derivatives.
Properties
IUPAC Name |
2-[(1-phenyltetrazol-5-yl)amino]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O2/c1-2-9(10(17)18)12-11-13-14-15-16(11)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3,(H,17,18)(H,12,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYCXIIPTSPNNAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)NC1=NN=NN1C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


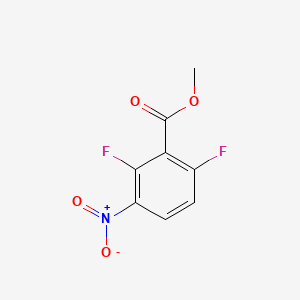
![2-Methyl-3-[(propan-2-yloxy)methyl]aniline](/img/structure/B1418481.png)

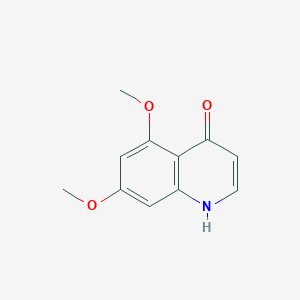
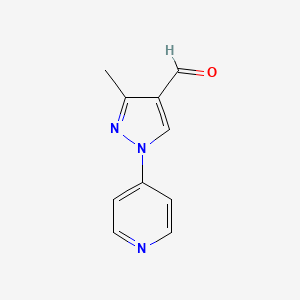
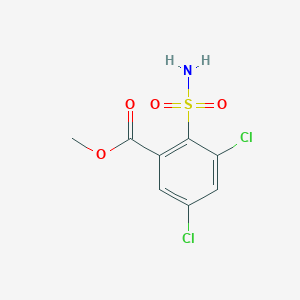
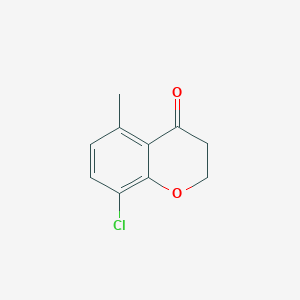
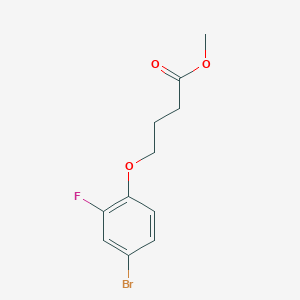
![N-[(5-bromothiophen-3-yl)methyl]cyclopropanamine](/img/structure/B1418494.png)

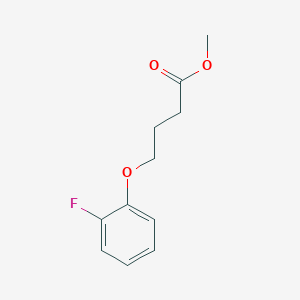
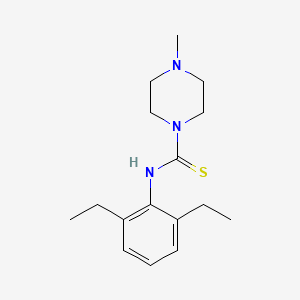
![2-[2-(2-Chlorobenzenesulfonamido)acetamido]acetic acid](/img/structure/B1418499.png)
